molecular formula C19H15N B095007 Dimethyl-10,12-benz(a)acridine CAS No. 1031-76-1

Dimethyl-10,12-benz(a)acridine

Cat. No.: B095007
CAS No.: 1031-76-1
M. Wt: 257.3 g/mol
InChI Key: WMDJGDIOACZPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-10,12-benz(a)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their unique structural properties, which include a planar heterocyclic framework containing nitrogen

Preparation Methods

The synthesis of Dimethyl-10,12-benz(a)acridine typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is designed to create a rigid structure that can be further functionalized. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl-10,12-benz(a)acridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitro compounds under acidic or basic conditions.

Scientific Research Applications

Dimethyl-10,12-benz(a)acridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-10,12-benz(a)acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. The compound also targets enzymes such as topoisomerase and telomerase, which are crucial for DNA maintenance and cell division . These interactions result in the compound’s anticancer and antimicrobial effects.

Comparison with Similar Compounds

Dimethyl-10,12-benz(a)acridine can be compared with other similar compounds, such as:

    7,12-Dimethylbenz(a)anthracene: This compound is also a polycyclic aromatic hydrocarbon with similar structural properties.

    Acridine Orange: This is a well-known acridine derivative used as a fluorescent dye in biological studies.

    Amsacrine: An acridine derivative used as an anticancer drug.

Properties

CAS No.

1031-76-1

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

10,12-dimethylbenzo[a]acridine

InChI

InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3

InChI Key

WMDJGDIOACZPGT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C

Canonical SMILES

CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C

1031-76-1

Synonyms

10,12-dimethylbenz(a)acridine
dimethyl-10,12-benz(a)acridine

Origin of Product

United States

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